molecular formula C10H7BrN4 B1266546 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile CAS No. 5334-28-1

5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1266546
CAS No.: 5334-28-1
M. Wt: 263.09 g/mol
InChI Key: VWTGKVYPKFTDSL-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a bromophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential as an anti-inflammatory agent.
  • Researched for its possible anticancer activities.

Industry:

  • Utilized in the development of new dyes and pigments.
  • Applied in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group may form hydrogen bonds, while the bromophenyl and carbonitrile groups may participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-methylphenyl)-1h-pyrazole-4-carbonitrile

Comparison:

  • 5-Amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
  • The chlorophenyl and fluorophenyl analogs may have different electronic properties due to the differing electronegativities of chlorine and fluorine compared to bromine.
  • The methylphenyl analog may have different steric properties, affecting its binding to molecular targets.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGKVYPKFTDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277263
Record name 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-28-1
Record name 5334-28-1
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Record name 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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